Shinflavanone
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Overview
Description
Shinflavanone is a flavonoid compound that is found in various plants, including the leaves of the Shinus molle tree. It has been studied for its potential therapeutic properties due to its antioxidant and anti-inflammatory effects. In
Scientific Research Applications
1. Inhibition of Bone Resorption
Shinflavanone has been identified as a potent inhibitor of bone resorption pits formation, which is crucial in the context of osteoporosis and other bone-related diseases. The synthesis of (+/-)-shinflavanone and its structural analogues was achieved, revealing its strong inhibitory effect on bone resorption pits formation induced by osteoclast-like cell by 1alpha, 25-dihydroxy vitamin D3 (H. Suh et al., 1999).
2. Antitumor Activity
Shinflavanone derivatives, such as 2'-hydroxyflavanone, have shown potent antitumor activity. Studies demonstrate their effectiveness in inducing apoptosis in colon cancer cells, including wild-type and p53-null HCT116 cells, through mechanisms involving the upregulation of NAG-1 and Egr-1, as well as the proapoptotic gene Bax and cell cycle inhibitor p21 (S. Shin et al., 2012).
3. Anti-Inflammatory Effects
Shinflavanone compounds have been explored for their anti-inflammatory effects. Flavanones, including those derived from Eysenhardtia platycarpa, were evaluated for anti-inflammatory activity, showing potential effectiveness in skin pathologies with inflammation (Paola Bustos-Salgado et al., 2021).
4. Cardiovascular Disease Prevention
The role of flavanones, a group to which shinflavanone belongs, in cardiovascular disease prevention has been extensively studied. These compounds, including hesperidin and naringin, show antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties, which could be instrumental in their antiatherogenic action in animal models (Audrey Chanet et al., 2012).
5. Analgesic and Anti-Neuropathic Effects
Research on 2-hydroxyflavanone, a flavanone derivative, indicates its potential as a remedy for pain management, exhibiting significant analgesic, anti-inflammatory, and anti-neuropathic effects. These effects are possibly mediated through opioidergic and GABAergic mechanisms (F. Khan et al., 2022).
properties
CAS RN |
157414-03-4 |
---|---|
Product Name |
Shinflavanone |
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1 |
InChI Key |
NEIURIYDQMKXIG-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Other CAS RN |
157414-03-4 |
synonyms |
shinflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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